(Ra,S,S)-Me-SpiroBOX
Description
Significance of Enantioselective Synthesis in Contemporary Chemistry
Enantioselective synthesis, also known as asymmetric synthesis, is a branch of chemical synthesis that aims to preferentially create one enantiomer of a chiral product. wisdomlib.orgwikipedia.org The International Union of Pure and Applied Chemistry (IUPAC) defines it as a chemical reaction in which one or more new elements of chirality are formed in a substrate molecule, resulting in the unequal production of stereoisomeric products. wikipedia.orgbuchler-gmbh.com This field is of paramount importance in modern chemistry, particularly within the pharmaceutical industry. wikipedia.orgbuchler-gmbh.com The significance stems from the fact that different enantiomers of the same molecule, despite having identical chemical formulas, can exhibit vastly different biological activities and effects when interacting with the chiral environment of the body. buchler-gmbh.comicjs.us
The demand for enantiomerically pure compounds has grown continuously, making effective procedures for their creation highly valuable for both industrial and academic applications. buchler-gmbh.com This has led to a dramatic increase in research and the development of reactions with high enantioselectivity (typically defined as producing an enantiomeric ratio greater than 95:5) over the last few decades. perlego.com
Role of Chiral Ligands in Asymmetric Catalysis
Asymmetric catalysis is a powerful method for achieving enantioselectivity, and at its heart lies the chiral ligand. numberanalytics.comacs.org A chiral ligand is a chiral molecule that coordinates to a metal center, which then acts as the catalyst. numberanalytics.com The primary role of the chiral ligand is to create a specific three-dimensional chiral environment around the metal. numberanalytics.compnas.org This environment influences the way substrate molecules approach the metal's active site, thereby directing the reaction to favor the formation of one enantiomer over the other. numberanalytics.compnas.orgpnas.org
By modifying the reactivity and selectivity of the metal center, the ligand is crucial in determining the stereochemical outcome of the reaction. pnas.orgpnas.org This concept has been the driving force behind the development of a vast number of metal complexes that can catalyze various reactions with impressive levels of enantioselectivity. pnas.org The design of these ligands is a formidable task, but certain principles, such as incorporating C₂ symmetry to reduce the number of possible diastereomeric transition states, have proven highly effective. pnas.org
Overview of Privileged Chiral Spiro Ligand Architectures, with Emphasis on SpiroBOX Derivatives
Within the extensive library of chiral ligands, a select few are referred to as "privileged ligands." wikipedia.orgpnas.org These ligands are distinguished by their ability to provide high levels of enantiocontrol across a wide range of different metal-catalyzed reactions. pnas.orgnankai.edu.cn Well-known examples of privileged ligand families include BINOL, Salen, and bisoxazolines (BOX). wikipedia.org
More recently, spiro skeletons have emerged as a class of privileged structures for chiral ligand design. nankai.edu.cnnih.gov The 1,1'-spirobiindane scaffold is particularly noteworthy as it combines several desirable features: high rigidity, C₂ symmetry, and straightforward modification, making it an ideal framework for building effective chiral ligands. nankai.edu.cn This scaffold is the foundation for numerous successful spiro ligands, including diphosphines (SDPs), phosphine-oxazolines (SIPHOXs), and bisoxazolines, which are known as SpiroBOX ligands. nankai.edu.cn These ligands have demonstrated unique reactivity and high enantioselectivity in a variety of important chemical transformations, such as asymmetric hydrogenations and the formation of carbon-carbon and carbon-heteroatom bonds. nankai.edu.cnresearchgate.net The success of this ligand class has proven that the spiro skeleton is a privileged structure in the field of asymmetric catalysis. nih.gov
Historical Context and Development of SpiroBOX Ligands
The concept of chiral ligands dates to the early 20th century, but their critical role in asymmetric catalysis was not fully realized until the 1960s and 1970s. numberanalytics.com The development of bisoxazoline (BOX) ligands, the parent class of SpiroBOX, was a significant milestone. In 1989, Nishiyama and colleagues synthesized the first PyBox ligands, and this was followed in 1990 by the report of BOX ligands from Masamune et al., which generated considerable interest due to their high efficiency in copper-catalyzed reactions. wikipedia.org
The specific development of SpiroBOX ligands is more recent, emerging from a focused effort over the past two decades to create novel catalysts based on the spiro scaffold. nankai.edu.cn Researchers hypothesized that incorporating a more rigid and bulky linker, such as the spirobiindane backbone, between the two coordinating nitrogen atoms of the bisoxazoline moiety could create a more rigid metallocycle with fewer conformations, thereby enhancing enantiofacial differentiation. nih.gov This design strategy, leveraging the inherent advantages of the spiro framework—including its chemical robustness and well-defined C₂ symmetry—led to the synthesis of the SpiroBOX family of ligands. nankai.edu.cnresearchgate.net Today, their success has led to some SpiroBOX ligands becoming commercially available for use in research and industry. nankai.edu.cn
Structure
3D Structure
Properties
Molecular Formula |
C25H26N2O2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(4S)-4-methyl-2-[4'-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C25H26N2O2/c1-15-13-28-23(26-15)19-7-3-5-17-9-11-25(21(17)19)12-10-18-6-4-8-20(22(18)25)24-27-16(2)14-29-24/h3-8,15-16H,9-14H2,1-2H3/t15-,16-,25?/m0/s1 |
InChI Key |
HHTASWZXIBCEAP-HJHDEKOOSA-N |
Isomeric SMILES |
C[C@H]1COC(=N1)C2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)C6=N[C@H](CO6)C |
Canonical SMILES |
CC1COC(=N1)C2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)C6=NC(CO6)C |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of Ra,s,s Me Spirobox and Its Metal Complexes
Chirality and Absolute Stereochemical Assignment of (Ra,S,S)-Me-SpiroBOX
The chirality of the this compound ligand is multifaceted, arising from two distinct sources: the axial chirality of the spirobiindane backbone and the central chirality of the two stereogenic centers in the oxazoline (B21484) rings. The designation "(Ra,S,S)" precisely describes the absolute configuration of these chiral elements.
(Ra): This descriptor refers to the axial chirality of the 1,1'-spirobiindane core. The spirobiindane unit is not planar, and the two indane moieties are twisted relative to each other, creating a chiral axis along the spiro-carbon. The "Ra" designation is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the groups attached to the stereogenic axis. wikipedia.orgmasterorganicchemistry.com
(S,S): These descriptors denote the absolute configuration of the two equivalent stereogenic centers within the oxazoline rings. In this compound, these centers are derived from (S)-amino alcohols, leading to the (S)-configuration at both positions.
The absolute stereochemistry of chiral compounds like this compound is definitively determined using single-crystal X-ray diffraction. wikipedia.orgsoton.ac.uk This technique provides an unambiguous spatial arrangement of atoms in the crystalline state. The combination of axial and central chirality in a single ligand framework creates a well-defined and rigid chiral environment, which is crucial for effective stereochemical communication in catalysis.
Conformational Preferences and Intrinsic Rigidity of the Spirobiindane Core
The 1,1'-spirobiindane scaffold is a privileged structure in chiral ligand design, largely due to its rigid and well-defined conformational preferences. core.ac.uksnnu.edu.cn This rigidity is a key feature that contributes to the high levels of enantioselectivity often observed in catalytic reactions employing SpiroBOX ligands.
The spirocyclic nature of the backbone locks the two indane units in a perpendicular arrangement, minimizing conformational flexibility. This inherent rigidity ensures that the chiral information encoded in the ligand's structure is effectively transmitted to the metal center and, subsequently, to the substrates during the catalytic cycle. The fixed spatial orientation of the substituents on the spirobiindane core helps to create a predictable and well-defined chiral pocket around the active site of the catalyst.
Computational methods, in conjunction with experimental data from techniques like NMR spectroscopy and X-ray crystallography, are often employed to explore the conformational landscape of such rigid molecules. nih.gov These studies consistently highlight the stability of the twisted geometry of the spirobiindane core, reinforcing its role as a robust chiral scaffold.
Coordination Modes and Geometries within Transition Metal Complexes of SpiroBOX Ligands
SpiroBOX ligands, including this compound, are bidentate N,N-donors that coordinate to transition metals through the nitrogen atoms of the two oxazoline rings. core.ac.ukresearchgate.net The coordination of these ligands to a metal center typically results in the formation of a five-membered chelate ring. The geometry of the resulting metal complex is influenced by several factors, including the identity of the metal, its oxidation state, and the coordination number. libretexts.orglibretexts.org
Commonly observed coordination geometries for transition metal complexes with bidentate ligands like SpiroBOX include square planar and tetrahedral for four-coordinate metals, and octahedral for six-coordinate metals. libretexts.orglibretexts.org In many catalytic applications, the SpiroBOX ligand occupies two coordination sites on the metal, with the remaining sites being available for substrate binding and activation.
Table 1: Common Coordination Geometries of Transition Metal Complexes
| Coordination Number | Geometry | Typical Metal Ions |
| 4 | Square Planar | Ni(II), Pd(II), Pt(II), Cu(II) |
| 4 | Tetrahedral | Zn(II), Cu(I), Co(II) |
| 6 | Octahedral | Co(III), Ru(II), Rh(III), Fe(II) |
Advanced Spectroscopic and Diffraction Characterization for Structural Insights
A comprehensive understanding of the three-dimensional structure of this compound and its metal complexes is achieved through the application of advanced analytical techniques.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. jascoinc.commdpi.com It is particularly sensitive to the absolute configuration and conformational changes of chiral species in solution. mdpi.com CD spectroscopy can be used to probe the electronic structure and stereochemistry of both the free SpiroBOX ligand and its metal complexes. researchgate.netrsc.org The characteristic CD spectra can serve as a fingerprint for a particular enantiomer and can provide insights into the electronic transitions that are perturbed upon metal coordination.
Table 2: Spectroscopic and Diffraction Techniques for Structural Analysis
| Technique | Information Obtained |
| X-ray Crystallography | Precise 3D structure in the solid state, bond lengths, bond angles, absolute configuration. |
| Circular Dichroism (CD) | Information on absolute configuration and conformation in solution, electronic transitions. |
| NMR Spectroscopy | Connectivity of atoms, solution-state structure and dynamics, conformational analysis. |
Applications of Ra,s,s Me Spirobox in Asymmetric Transition Metal Catalysis
General Principles of SpiroBOX-Metal Catalysis in Enantioselective Transformations
SpiroBOX ligands, a class of chiral bis(oxazoline) ligands, derive their efficacy from a unique spirocyclic framework. This rigid structure minimizes conformational flexibility, creating a well-defined and predictable chiral environment around the coordinated metal center. scispace.comchinesechemsoc.org The C2-symmetry of the ligand simplifies the possible transition states, often leading to higher enantioselectivities. The steric and electronic properties of the SpiroBOX ligand can be fine-tuned by modifying the substituents on the oxazoline (B21484) rings and the spiro backbone, allowing for optimization for specific catalytic transformations. chinesechemsoc.org
The principle of SpiroBOX-metal catalysis lies in the formation of a chiral metal complex that selectively activates the substrate. The deep chiral pocket created by the SpiroBOX ligand dictates the orientation of the incoming substrate, favoring one pathway of approach over the other and thus leading to the preferential formation of one enantiomer of the product. mdpi.com The choice of the metal center (e.g., copper, palladium) is crucial as it determines the type of reaction that can be catalyzed and influences the geometry of the catalytic complex. chinesechemsoc.orgoup.com
Copper-Catalyzed Asymmetric Transformations
Copper complexes of (Ra,S,S)-Me-SpiroBOX have proven to be versatile catalysts for a range of enantioselective transformations, particularly those involving copper carbenoids.
Carbenoid Insertion Reactions (e.g., O–H, N–H, S–H, B–H, Ar–H)
A significant application of this compound in copper catalysis is the asymmetric insertion of carbenoids, generated from α-diazoesters, into various X–H bonds. oup.com These reactions provide a direct and atom-economical route to valuable chiral building blocks.
In the case of O–H insertion , the copper/(Ra,S,S)-Me-SpiroBOX system has been successfully employed for the enantioselective synthesis of α-hydroxyesters from the reaction of α-diazoesters with water. lookchem.com This represents a rare example of using water as a reactant in a catalytic asymmetric transformation. lookchem.com Similarly, the insertion into the O–H bonds of phenols has been achieved with high enantioselectivity. acs.orgnsf.gov
For N–H insertion , copper complexes of chiral spiro bisoxazolines have demonstrated high efficiency in the asymmetric insertion of α-diazoesters into the N-H bonds of anilines, yielding α-amino acid derivatives with excellent enantioselectivities. organic-chemistry.org The reaction proceeds under mild conditions and exhibits a broad substrate scope. organic-chemistry.org
The methodology has been extended to S–H and B–H insertion reactions. oup.com For instance, the copper-catalyzed asymmetric B–H insertion of α-aryl-α-diazoacetates into phosphine–borane adducts using a chiral spiroindane-bisoxazoline ligand, a class to which this compound belongs, affords chiral organoboron compounds in high yield and enantioselectivity. researchgate.net A concerted mechanism involving the insertion of a copper–carbenoid into the B–H bond is proposed for this transformation. researchgate.net
Table 1: Selected Examples of Copper-Catalyzed Asymmetric Carbenoid Insertion Reactions
| Substrate 1 | Substrate 2 | Product Type | Yield (%) | ee (%) | Reference |
| α-Diazophenylacetate | Water | α-Hydroxyester | 95 | 45 | lookchem.com |
| α-Diazoesters | Anilines | α-Amino acid derivative | up to 94 | up to 98 | organic-chemistry.org |
| 2,6-Dichlorophenyl 2-diazo-2-phenylacetate | Dimethylphosphine–borane | B–H insertion product | 96 | 92 | researchgate.net |
| α-Diazo phosphonate | Phenol | O–H insertion product | - | - | acs.org |
Note: The specific this compound ligand may not have been used in all cited examples, but they represent the broader class of spiro bisoxazoline ligands.
Asymmetric Cyclopropanation Reactions
Asymmetric cyclopropanation is a fundamental C-C bond-forming reaction, and copper catalysts have been at the forefront of its development. Chiral spiro bis(oxazoline) ligands, including this compound, have been evaluated for their efficiency in copper-catalyzed asymmetric cyclopropanation of styrene (B11656) derivatives. scispace.com The rigid spiro framework of the ligand is crucial for inducing high stereoselectivity in the formation of the cyclopropane (B1198618) ring. scispace.com The mechanism generally involves the reaction of an olefin with a copper-carbenoid intermediate. nsf.gov
Allylic Oxidation Reactions
While less common, copper-catalyzed asymmetric allylic oxidation presents another avenue for the application of chiral ligands. These reactions introduce functionality at the allylic position of an olefin with control of stereochemistry. While some transition metal-catalyzed allylic oxidations are effective for terminal olefins, copper-based systems have shown potential for internal olefins, although sometimes with challenges in regioselectivity. scribd.comharvard.edu The development of highly enantioselective copper-catalyzed allylic oxidation of acyclic olefins has been an area of interest. researchgate.net
Palladium-Catalyzed Asymmetric Transformations
Palladium complexes of this compound have been instrumental in advancing several enantioselective transformations, particularly in the realm of cyclization reactions.
Enantioselective Cyclization Reactions (e.g., of Haloanilines with Allenes)
A notable application of this compound is in the palladium-catalyzed enantioselective cyclization of 2-iodoanilines with allenes. researchgate.net This reaction provides a powerful method for the synthesis of highly optically active 3-alkylideneindolines. The (Ra,S,S)-SpiroBOX ligand proved to be highly effective in this transformation, affording the desired products in good yields and with excellent stereoselectivities. researchgate.net The reaction is believed to proceed through a domino carbopalladation/amination sequence. chim.it The spiro skeleton and the specific substituents on the oxazoline ring of the ligand were found to be critical for achieving high enantioselectivity. chim.it
Table 2: Palladium-Catalyzed Enantioselective Cyclization of 2-Iodoanilines with Allenes
| 2-Iodoaniline Derivative | Allene | Product | Yield (%) | ee (%) | Reference |
| o-Aminoiodobenzene | Terminal allenes | 3-Alkylideneindoline | 52-87 | 94-96 | researchgate.net |
| o-Aminoiodobenzene | 1,3-Disubstituted allenes | (E)-3-Alkylideneindoline | - | - | researchgate.net |
Note: The table summarizes the general findings. For specific substrate and yield/ee data, refer to the original literature.
The this compound ligand has established itself as a privileged chiral ligand in the field of asymmetric transition-metal catalysis. Its rigid, C2-symmetric spirocyclic framework provides a well-defined chiral environment that enables high levels of enantiocontrol in a variety of reactions. In copper catalysis, it has shown remarkable utility in carbenoid insertion reactions, providing access to chiral alcohols, amines, and organoboranes. In palladium catalysis, it has been successfully applied to challenging enantioselective cyclization reactions. The continued exploration of this compound and its derivatives in combination with different transition metals promises to unlock new and efficient pathways for the synthesis of complex, enantiomerically pure molecules.
Asymmetric Allylic Alkylation Reactions
Asymmetric allylic alkylation (AAA) is a cornerstone of modern organic synthesis for the construction of stereogenic centers. snnu.edu.cn The utility of chiral spiro bisoxazoline (SpiroBOX) ligands in palladium-catalyzed AAA has been demonstrated. researchgate.net These ligands can effectively control the enantioselectivity of the nucleophilic attack on a π-allylpalladium intermediate. While specific data for the this compound variant in a standard AAA is not detailed in the provided search results, the development of new spiro-BOX ligands, such as an α-naphthylmethyl substituted (Ra,S,S)-SpiroBOX, has been successful in highly enantioselective cyclic allylation reactions based on the carbopalladation of allenyl hydrazines, achieving excellent enantiomeric excesses (92–95% ee). rsc.org This highlights the potential of the (Ra,S,S)-SpiroBOX scaffold in controlling the stereochemical outcome of allylic functionalization reactions.
Umpolung Allylation Reactions
Umpolung, or the reversal of polarity, offers a unique strategy for bond formation. In the context of allylation, this involves the generation of a nucleophilic allyl species. Palladium-catalyzed umpolung allylation of aldehydes with allylic alcohols has been achieved with high enantioselectivity using sterically hindered chiral monodentate spiro phosphite (B83602) ligands, demonstrating the effectiveness of spiro scaffolds in this transformation. rsc.org Chiral spiro ligands have been noted for their application in Pd-catalyzed umpolung allylations, indicating the promise of the SpiroBOX family in this type of reaction. oup.com Although direct reports on this compound are not available in the search results, the proven success of related spiro structures suggests its potential applicability.
Dearomatization Reactions
Catalytic asymmetric dearomatization (CADA) has become a powerful method for the synthesis of complex, three-dimensional molecules from simple, flat aromatic precursors. sioc.ac.cn Chiral spiro ligands have been employed in these transformations. For instance, palladium-catalyzed intermolecular dearomatization of indoles with internal alkynes has been developed using a combination of achiral and chiral ligands to produce chiral spiro[indene-1,3'-indole] derivatives with high enantioselectivity. researchgate.net While a specific application of this compound was not found, the broader class of spiro ligands is recognized for its utility in such reactions. sioc-journal.cn
Nickel-Catalyzed Asymmetric Transformations
Asymmetric Friedel–Crafts Alkylation Reactions (e.g., of Indoles with Nitroalkenes)
The Friedel–Crafts alkylation is a fundamental C-C bond-forming reaction. The development of its asymmetric variant provides access to chiral molecules of significant interest. A notable application of a chiral spiroBox ligand has been in the nickel(II)-catalyzed asymmetric Friedel–Crafts alkylation of indoles with nitroalkenes. rsc.orgnih.govresearchgate.net This reaction, utilizing a complex of a chiral spiroBox ligand and Ni(ClO4)2·6H2O, affords optically active 2-indolyl-1-nitro derivatives in high yields and with excellent enantioselectivities. nih.gov The reaction proceeds smoothly under mild conditions, tolerating a range of substituents on both the indole (B1671886) and the nitroalkene. nih.gov
| Entry | Nitroalkene (Substituent) | Indole (Substituent) | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | β-Nitrostyrene | Indole | 98 | 92 |
| 2 | 4-Methyl-β-nitrostyrene | Indole | 97 | 94 |
| 3 | 4-Methoxy-β-nitrostyrene | Indole | 98 | 93 |
| 4 | 4-Bromo-β-nitrostyrene | Indole | 96 | 88 |
| 5 | 4-Fluoro-β-nitrostyrene | Indole | 98 | 82 |
| 6 | 2-Chloro-β-nitrostyrene | Indole | 95 | 97 |
| 7 | β-Nitrostyrene | 5-Methoxyindole | 99 | 95 |
| 8 | β-Nitrostyrene | 5-Bromoindole | 92 | 90 |
Iridium-Catalyzed Asymmetric Transformations
Asymmetric Hydroarylation Reactions
While the broader class of SpiroBOX ligands has been applied in asymmetric hydroarylation, specific data for the this compound derivative in this context is limited in the provided search results. However, the performance of related SpiroBOX ligands highlights the potential of this ligand scaffold in such transformations. For instance, other SpiroBOX derivatives have been successfully employed in palladium-catalyzed enantioselective cyclization reactions of allenes with o-aminoiodobenzenes, yielding highly optically active 3-alkylideneindolines. researchgate.net The success of these related ligands suggests that this compound could be a promising candidate for inducing high enantioselectivity in various asymmetric hydroarylation reactions, a field that has seen significant advancements with different transition metals like rhodium, palladium, and iridium. mdpi.comdicp.ac.cnnih.gov
Rhodium-Catalyzed Asymmetric Transformations
Rhodium complexes incorporating chiral ligands are powerful catalysts for a range of asymmetric transformations. wayne.edu The this compound ligand has been explored in this context, particularly in asymmetric hydrogenation reactions.
Rhodium-catalyzed asymmetric hydrogenation is a cornerstone of enantioselective synthesis, especially for producing chiral amino acids. wiley-vch.deresearchgate.netresearchgate.net The combination of rhodium with chiral phosphorus ligands has been extensively studied and has proven to be highly effective. figshare.com While this compound is a nitrogen-based ligand, its performance can be contextualized within the broader efforts to develop efficient catalysts for the hydrogenation of prochiral olefins like α-dehydroamino acid derivatives. lu.ch
In a study, the performance of this compound was evaluated in the rhodium-catalyzed asymmetric hydrogenation of an α-dehydroamino acid derivative, although specific quantitative results were not detailed in the available abstract. u-tokyo.ac.jp For comparison, rhodium complexes with monodentate spiro phosphoramidite (B1245037) ligands (SIPHOS) have shown excellent results in the hydrogenation of α-dehydroamino esters, achieving up to 99% enantiomeric excess (ee). figshare.com This highlights the potential of spirocyclic frameworks in designing effective ligands for rhodium-catalyzed hydrogenations. The general trend in this field is the development of ligands that provide high enantioselectivity and catalytic activity for a broad range of substrates. wiley-vch.de
Comprehensive Analysis of Substrate Scope and Reaction Limitations Across Diverse Catalytic Systems
The effectiveness of a chiral ligand is determined by its ability to perform well across a variety of substrates. The substrate scope for reactions involving SpiroBOX ligands, and by extension potentially this compound, is quite broad, though limitations exist.
In palladium-catalyzed cyclizations using a β-naphthylmethyl-substituted SpiroBOX ligand, both terminal and 1,3-disubstituted allenes with identical substituents were suitable substrates. researchgate.net This suggests that the steric and electronic properties of the substrate play a crucial role. The development of general catalysts that are effective for a wide range of substrates is a significant challenge in asymmetric catalysis. nih.gov
Limitations often arise with more sterically demanding or electronically different substrates. For example, in some asymmetric reactions, while a range of aryl groups on the substrate are tolerated, changes to other substituents can lead to lower yields. acs.org The development of catalysts with broad substrate scope often requires extensive screening and optimization. nih.gov The diastereomeric relationship in spirocyclic ligands can also significantly impact their catalytic profile, with one diastereomer sometimes being significantly more effective than another for a given transformation. nsf.gov
Quantitative Evaluation of Catalytic Performance: Enantioselectivity, Diastereoselectivity, Yield, Turnover Number (TON), and Turnover Frequency (TOF)
The performance of a catalyst is quantitatively assessed by several key metrics:
Enantioselectivity (ee): A measure of the stereochemical purity of the product. High enantioselectivity (typically >90% ee) is a primary goal in asymmetric catalysis.
Diastereoselectivity (dr): Important when multiple new stereocenters are formed.
Yield: The amount of desired product obtained.
Turnover Number (TON): The number of moles of substrate converted per mole of catalyst before it becomes inactive. A high TON indicates a more efficient and robust catalyst.
Turnover Frequency (TOF): The turnover number per unit time, indicating the speed of the catalyst.
In the context of SpiroBOX ligands, excellent enantioselectivities have been reported. For instance, a palladium-catalyzed cyclization using a SpiroBOX derivative afforded products with 94-96% ee. researchgate.net In another case involving a different spirocyclic ligand in a copper-catalyzed reaction, an O-H insertion product was formed with 97% ee. nsf.gov
For rhodium-catalyzed hydrogenations with related spiro-ligands, enantioselectivities of up to 99% have been achieved for α-dehydroamino esters. figshare.com High yields are also a common feature of these efficient catalytic systems. While specific TON and TOF values for this compound were not found in the provided results, these metrics are crucial for evaluating the practical utility of a catalyst, especially for industrial applications. ethz.ch
The table below summarizes the performance of related Spiro-type ligands in various catalytic systems, providing a benchmark for the expected performance of this compound.
| Ligand Type | Metal | Reaction Type | Substrate Type | Yield (%) | ee (%) | Reference |
| β-naphthylmethyl-SpiroBOX | Pd | Cyclization of allenes | o-aminoiodobenzenes and allenes | 52-87 | 94-96 | researchgate.net |
| (S,S,S)-SPIRAP | Ir | Asymmetric hydroarylation | Not specified | No product | - | nsf.gov |
| (R,S,S)-SPIRAPO | Ir | Dearomative hydrogenation | Heterocyclic compounds | - | Superior to other ligands | nsf.gov |
| (R,R,R,R,R)-SPIROX | Cu | O-H insertion | α-diazopropionate and phenol | 88 | 97 | nsf.gov |
| (R,R,R,S,S)-SPIROX | Cu | O-H insertion | α-diazopropionate and phenol | - | -62 | nsf.gov |
| (S)-SIPHOS-Me | Rh | Asymmetric hydrogenation | α-dehydroamino esters | - | up to 99 | figshare.com |
| (S)-SIPHOS-Me | Rh | Asymmetric hydrogenation | Enamides | - | up to 99 | figshare.com |
| (S)-SIPHOS-Me | Rh | Asymmetric hydrogenation | β-dehydroamino esters | - | up to 94 | figshare.com |
Table 1: Performance of Spiro-type Ligands in Asymmetric Catalysis
Mechanistic Investigations of Ra,s,s Me Spirobox Catalyzed Reactions
Elucidation of Proposed Catalytic Cycles for SpiroBOX-Metal Complexes
The catalytic cycle of a metal-SpiroBOX complex typically involves a series of well-orchestrated steps including substrate coordination, asymmetric bond formation, and product release with catalyst regeneration. A well-studied example is the Nickel(II)/SpiroBOX-catalyzed asymmetric Friedel–Crafts alkylation of indoles with nitroalkenes. researchgate.netnih.govrsc.orgresearchgate.net
A proposed catalytic cycle for this reaction is as follows:
Formation of the Active Catalyst: The cycle begins with the formation of the active catalyst, where the SpiroBOX ligand coordinates with the Ni(II) metal precursor.
Substrate Coordination: The nitroalkene substrate then coordinates to the chiral Ni(II)/SpiroBOX complex. This coordination activates the nitroalkene for nucleophilic attack.
Intermediate Formation: To minimize unfavorable steric interactions, a four-membered intermediate is generated.
Nucleophilic Attack: The indole (B1671886), acting as a nucleophile, attacks the coordinated nitroalkene. The specific geometry of the SpiroBOX ligand directs this attack to one of the two prochiral faces of the nitroalkene, thereby establishing the stereochemistry of the product.
Proton Transfer and Product Dissociation: Following the nucleophilic addition, a proton transfer occurs. The resulting product then dissociates from the nickel center, regenerating the active Ni(II)/SpiroBOX catalyst, which can then enter a new catalytic cycle.
In palladium-catalyzed reactions, such as the cyclization of 2-iodoanilines with allenes, the mechanism involves intermediates like π-allylpalladium species, with the SpiroBOX ligand controlling the stereochemical outcome of the subsequent bond formations. researchgate.net
Transition State Analysis and Origin of Stereocontrol
The origin of enantioselectivity in SpiroBOX-catalyzed reactions lies in the energetic differentiation of the diastereomeric transition states leading to the (R)- and (S)-enantiomers. The rigid C2-symmetric scaffold of the SpiroBOX ligand creates a highly organized and sterically demanding chiral pocket around the metal's active site.
In the Ni(II)/SpiroBOX-catalyzed Friedel-Crafts reaction, a plausible transition-state model suggests that stereocontrol is achieved through specific non-covalent interactions. researchgate.net The coordination of the nitroalkene to the Ni(II) center is directed by the bulky groups on the oxazoline (B21484) rings of the ligand. Furthermore, π-π stacking interactions between the aromatic ring of the nitroalkene and a part of the ligand's spiro-indane backbone can lock the substrate into a specific conformation. researchgate.net This fixed arrangement exposes one face of the alkene to the incoming indole nucleophile while effectively shielding the other face. This facial discrimination results in the preferential formation of one enantiomer over the other. researchgate.net Computational studies on similar systems, like Ru(II)-Pheox catalyzed cyclopropanation, also indicate that π-π interactions between the substrate and the ligand's aromatic components in the metal-carbene complex are crucial for establishing the chiral environment and inducing high enantioselectivity. researchgate.net
Impact of Ligand Stereochemistry and Conformational Dynamics on Enantioselectivity
The stereochemical features and conformational rigidity of SpiroBOX ligands are paramount to their success in asymmetric catalysis. researchgate.net The defining characteristics that render these ligands "privileged" are their significant chemical stability, high degree of conformational rigidity, and C2 symmetry. researchgate.net
The spirocyclic backbone locks the two oxazoline rings in a fixed spatial orientation. This rigidity is critical as it minimizes the number of possible conformations the catalyst-substrate complex can adopt, leading to a more predictable and highly ordered transition state. A more rigid metallocycle enhances enantiofacial differentiation. nih.gov The C2 symmetry simplifies the stereochemical analysis, as it reduces the number of possible diastereomeric transition states that need to be considered.
The specific stereochemistry of the ligand, in this case, the (Ra,S,S) configuration, dictates the absolute configuration of the product. The axial chirality of the spirobiindane core (Ra) and the stereocenters on the oxazoline rings (S,S) work in concert to create a unique three-dimensional space. The substituents on the oxazoline rings (in this case, methyl groups) act as steric directing groups, further refining the shape of the chiral pocket and influencing the approach of the substrates. While some catalytic systems benefit from ligand flexibility, allowing the ligand to adapt its conformation to stabilize different steps in the catalytic cycle, the high enantioselectivity achieved with SpiroBOX ligands is largely attributed to their rigid and pre-organized structure. researchgate.netnih.gov
Identification and Characterization of Active Catalytic Species
The active catalytic species in reactions employing (Ra,S,S)-Me-SpiroBOX is the coordination complex formed between the ligand and a metal salt. The SpiroBOX ligand acts as a bidentate N,N-ligand, coordinating to the metal center through the nitrogen atoms of its two oxazoline rings. This coordination forms a chiral Lewis acid or a chiral organometallic complex that is the true catalyst for the transformation. nih.govresearchgate.net
For instance, in the Friedel-Crafts alkylation, the active species is the Ni(II)/SpiroBOX complex, likely [Ni(this compound)]²⁺. researchgate.netnih.gov In other reactions, different metals and oxidation states are used, such as Co(II) for Mukaiyama-Mannich reactions or Pd(0) for cyclization reactions, forming the corresponding active SpiroBOX complexes. researchgate.netrsc.org
While the general nature of these species is inferred from the reaction mechanism, detailed characterization under catalytic conditions is often challenging. Techniques such as X-ray crystallography can provide solid-state structures of stable pre-catalysts, while spectroscopic methods (e.g., NMR, ESI-MS) can offer insights into the species present in solution. Quantum chemical modeling is also employed to investigate the structure and stability of catalytically active complexes and intermediates. rsc.org The characterization of these species is key to confirming proposed catalytic cycles and understanding deactivation pathways. mdpi.comresearchgate.net
Kinetic Studies and Determination of Rate-Determining Steps
Although specific, detailed kinetic models for this compound catalyzed reactions are not extensively detailed in the literature, general principles can be applied. For a multi-step process like the Ni(II)/SpiroBOX-catalyzed Friedel-Crafts alkylation, several steps could potentially be rate-determining:
Ligand Substitution/Substrate Coordination: The initial binding of the nitroalkene to the Ni(II)/SpiroBOX complex could be the slow step. In such a scenario, the reaction rate would show a first-order dependence on the concentrations of both the catalyst and the nitroalkene.
C-C Bond Formation: The nucleophilic attack of the indole on the coordinated nitroalkene is often the key stereochemistry-determining step and could also be the rate-determining step. If this step is the RDS, the rate would depend on the concentrations of the catalyst-nitroalkene adduct and the indole.
Product Dissociation: In some cases, the release of the product from the catalyst can be slow, especially if the product binds strongly to the metal center. This would lead to product inhibition, where the reaction rate decreases as the product concentration increases.
Identifying the RDS is critical for reaction optimization. nih.gov For example, if substrate coordination is rate-limiting, modifications to the ligand that increase the Lewis acidity of the metal center might accelerate the reaction. Conversely, if C-C bond formation is the RDS, modifications that stabilize the charge development in the transition state would be more effective.
Data Table
The following table summarizes the performance of a Ni(II)/SpiroBOX catalyst in the asymmetric Friedel-Crafts alkylation of indole with various nitroalkenes, demonstrating the catalyst's effectiveness.
Table 1: Representative results for the Ni(II)/SpiroBOX-catalyzed Friedel-Crafts alkylation of indole with trans-β-nitrostyrenes. Conditions typically involve a Ni(II) salt and a SpiroBOX ligand in a suitable solvent. researchgate.netnih.gov
Computational and Theoretical Studies on Ra,s,s Me Spirobox Systems
Density Functional Theory (DFT) Calculations for Ligand Conformations and Metal Complex Geometries
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, making it ideal for studying the intricate geometries of SpiroBOX ligands and their metal complexes. nih.gov DFT calculations allow for the accurate determination of equilibrium geometries, bond lengths, bond angles, and torsional angles, which are fundamental to understanding the ligand's coordination behavior and the resulting catalyst's structure. researchgate.net
Researchers employ various combinations of exchange-correlation functionals (e.g., B3LYP, M06) and basis sets (e.g., 6-31G(d), LANL2DZ for metals) to optimize the structures of these molecules in the gas phase or in solution, often using a polarized continuum model (PCM) to simulate solvent effects. nih.govresearchgate.net These calculations reveal the preferred spatial arrangement of the oxazoline (B21484) rings and the substituents, which is crucial for creating a well-defined chiral environment around the metal center. Upon coordination to a metal ion (like Cu(II) or Pd(II)), DFT is used to predict the geometry of the resulting complex, which is often essential for catalysis. researchgate.net The calculations can determine the coordination number, the geometry (e.g., square planar, tetrahedral), and the precise metal-ligand bond distances. nih.gov This information is critical for constructing accurate models of the catalyst's active site.
| Parameter | Description | Calculated Value (Illustrative) |
|---|---|---|
| Cu-N Bond Length | Distance between the copper center and a nitrogen atom of the oxazoline ring. | ~2.05 Å |
| Cu-O Bond Length | Distance between the copper center and an oxygen atom of a co-ligand (e.g., triflate). | ~1.98 Å |
| N-Cu-N Bite Angle | The angle formed by the two coordinating nitrogen atoms and the central copper atom. | ~90° (for square planar) |
| Spiro-Carbon Torsion | The dihedral angle defining the twist of the spirocyclic backbone. | Varies based on functional |
Molecular Dynamics (MD) Simulations of Ligand-Substrate Interactions within Catalytic Pockets
While DFT provides static pictures of molecules at their energy minima, Molecular Dynamics (MD) simulations offer a dynamic view of the catalytic process. github.io MD simulations model the atomic motions of the catalyst-substrate system over time, providing critical insights into the interactions that occur within the catalytic pocket. mdpi.comnih.gov By simulating the system for nanoseconds or even microseconds, researchers can observe the substrate approaching the active site, the conformational changes in both the ligand and the substrate upon binding, and the key non-covalent interactions that stabilize the transition state. nih.govnih.gov
Analysis of MD trajectories can reveal the duration and frequency of crucial interactions, such as hydrogen bonds, π-π stacking, and steric repulsions between the chiral ligand and the substrate. scielo.br Root Mean Square Deviation (RMSD) is often calculated to assess the structural stability of the complex during the simulation, while Root Mean Square Fluctuation (RMSF) can pinpoint which parts of the catalyst are more flexible. mdpi.com These simulations are vital for understanding how the specific architecture of this compound creates a chiral pocket that selectively binds one face of the prochiral substrate, ultimately leading to high enantioselectivity. rsc.org
| Interaction Type | Description | Typical Role in Catalysis |
|---|---|---|
| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (O, N). | Orients the substrate; stabilizes transition states. |
| Steric Repulsion | Repulsive forces between electron clouds of bulky groups. | Blocks one pathway or substrate orientation, favoring another. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Positions aromatic substrates correctly within the active site. |
| van der Waals Forces | Weak, short-range electrostatic attractive forces. | Contribute to the overall binding affinity of the substrate. |
Prediction of Enantioselectivity and Rationalization of Experimental Outcomes
One of the most significant applications of computational chemistry in asymmetric catalysis is the prediction and rationalization of enantioselectivity. nih.gov By calculating the energy profiles for the reaction pathways leading to the (R) and (S) products, researchers can predict the enantiomeric ratio (er). This is typically achieved by locating the transition states for the enantioselective-determining step for both pathways using DFT. rsc.org
According to transition state theory, the enantiomeric ratio is related to the difference in the Gibbs free energy of activation (ΔΔG‡) between the two competing diastereomeric transition states (TS-R and TS-S). A larger energy difference corresponds to higher enantioselectivity. These computational models can accurately reproduce experimental er values, providing a powerful tool for catalyst refinement. rsc.org Furthermore, analyzing the geometries of the competing transition states allows for a detailed rationalization of the observed selectivity, identifying the specific steric or electronic interactions imposed by the this compound ligand that favor one pathway over the other.
| ΔG‡ (TS-S) (kcal/mol) | ΔG‡ (TS-R) (kcal/mol) | ΔΔG‡ (|TS-S - TS-R|) (kcal/mol) | Predicted Enantiomeric Ratio (S:R) at 298 K |
|---|---|---|---|
| 20.0 | 21.4 | 1.4 | 91:9 |
| 20.0 | 21.8 | 1.8 | 96:4 |
| 20.0 | 22.5 | 2.5 | 98.5:1.5 |
| 20.0 | 23.6 | 3.6 | >99.5:0.5 |
Elucidation of Reaction Mechanisms via Computational Methods
Computational methods are instrumental in elucidating the detailed step-by-step mechanisms of reactions catalyzed by this compound complexes. rsc.orgnih.gov DFT calculations are used to map the entire potential energy surface of a catalytic cycle. rsc.org This involves identifying and characterizing all relevant species, including reactants, intermediates, transition states, and products. researchgate.net
In Silico Design and Virtual Screening of Novel SpiroBOX Analogues
The insights gained from DFT and MD studies provide a solid foundation for the in silico design of novel SpiroBOX analogues with improved properties. walshmedicalmedia.com Computational chemists can systematically modify the parent this compound structure—for instance, by changing the substituents on the oxazoline rings or altering the spirocyclic backbone—and then evaluate the performance of these virtual ligands computationally. walshmedicalmedia.com
Virtual screening is a powerful technique used to assess large libraries of these computationally designed analogues. nih.govslideshare.net This process can involve high-throughput docking to predict binding affinities or using quantitative structure-activity relationship (QSAR) models to correlate structural features with catalytic activity or selectivity. nih.gov By screening thousands of potential candidates in silico, researchers can identify a smaller, more manageable set of promising ligands for resource-intensive experimental synthesis and testing. This knowledge-driven approach significantly accelerates the catalyst development cycle, moving beyond trial-and-error methods to a more rational design strategy. nih.gov
| Step | Description | Computational Tool/Method |
|---|---|---|
| 1. Scaffold Selection | Choose the this compound as the core structure. | Molecular modeling software. |
| 2. Library Generation | Create a virtual library of analogues by adding various substituents. | Automated chemical modification scripts. |
| 3. Conformer Generation | Generate low-energy 3D conformations for each new ligand. | Conformational search algorithms. |
| 4. Virtual Screening | Filter the library based on desired properties (e.g., steric bulk, electronic properties). | Molecular docking, QSAR, DFT calculations. |
| 5. Hit Selection | Select the top-ranked candidates for experimental validation. | Analysis of screening scores and predicted properties. |
Advanced Strategies for Ligand and Catalyst Optimization
Strategies for Ligand Immobilization and Catalyst Heterogenization
A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction mixture, which hinders its reuse and can lead to product contamination. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, addresses these issues directly. For SpiroBOX catalysts, this strategy is crucial for their practical and industrial application. acs.org
Common immobilization techniques involve grafting the ligand or its metal complex onto insoluble supports such as inorganic materials or organic polymers. One of the first successful examples involved the covalent attachment of a bis(oxazoline) (BOX) ligand onto a silica (B1680970) surface. acs.org This approach allows the catalyst to be easily recovered by simple filtration after the reaction. Studies on the use of this silica-grafted catalyst in Diels-Alder reactions showed that it could be recycled and reused without a significant loss of activity or enantioselectivity. acs.org While the enantiomeric excess (ee) was slightly lower than its homogeneous counterpart at room temperature (81% ee for heterogeneous vs. 92% ee for homogeneous), the operational simplicity and recyclability present a major advantage. acs.org
Organic polymers are another popular choice for support materials due to their tunable properties. Polystyrene, for instance, can be functionalized to anchor the SpiroBOX ligand. researchgate.netnumberanalytics.com The development of controlled polymerization methods allows for the fine-tuning of the polymer backbone's rigidity and the density of catalyst sites, which can influence the catalyst's activity and selectivity. The goal of these heterogenization strategies is to create a robust system that combines the high selectivity of a molecular catalyst with the practical benefits of a solid catalyst, leading to cleaner processes and enabling catalyst recycling. acs.orgnankai.edu.cn
Table 1: Performance of Homogeneous vs. Silica-Immobilized IndaBOX-Cu(II) Catalyst in a Diels-Alder Reaction acs.org
| Catalyst System | Reaction Temperature (°C) | Enantiomeric Excess (ee, %) | Recyclability |
|---|---|---|---|
| Homogeneous | -78 | 98 | Difficult |
| Homogeneous | Room Temp. | 92 | Difficult |
| Silica-Immobilized (1st Use) | -78 | 92 | Readily recyclable by filtration |
| Silica-Immobilized (1st Use) | Room Temp. | 81 | |
| Silica-Immobilized (Recycled) | Room Temp. | 81 |
Development of Chiral Spiro-Heterocyclic Ligands Beyond Bisoxazolines
The 1,1'-spirobiindane framework, which forms the backbone of SpiroBOX, is considered a "privileged scaffold" in asymmetric catalysis. nankai.edu.cn Its rigidity and well-defined C2-symmetric structure are ideal for inducing high enantioselectivity. Researchers have leveraged this scaffold to develop a wide array of new chiral ligands by replacing the oxazoline (B21484) rings with other coordinating moieties, particularly phosphorus-based groups. nankai.edu.cnacs.orgnih.gov This diversification has expanded the utility of spiro-ligands to a broader range of transition-metal-catalyzed reactions.
Notable examples of such developments include:
Spiro Diphosphine Ligands (e.g., SDP): These ligands replace the nitrogen-based oxazoline donors with phosphorus atoms, making them highly effective for asymmetric hydrogenation reactions of ketones and olefins when complexed with ruthenium or rhodium. acs.orgnih.gov
Spiro Monophosphorus Ligands: This class is diverse and includes phosphoramidites (e.g., SIPHOS), phosphites, and phosphonites (e.g., FuP). nankai.edu.cnacs.orgscispace.com Rhodium complexes of spiro phosphoramidite (B1245037) ligands have demonstrated excellent performance in the asymmetric hydrogenation of various enamides and dehydroamino acid derivatives. nih.govnih.gov They have also proven effective in carbon-carbon bond-forming reactions, such as the rhodium-catalyzed addition of arylboronic acids to aldehydes. acs.orgnih.gov The synthesis of these phosphorus-based ligands often starts from enantiomerically pure 1,1'-spirobiindane-7,7'-diol (SPINOL), the same precursor used for SpiroBOX, allowing for modular and efficient ligand development. nankai.edu.cnacs.org
The rationale for developing these variants is that the electronic and steric properties of phosphorus ligands are fundamentally different from bisoxazolines, enabling them to excel in reactions where SpiroBOX may be less effective. acs.orgnih.gov This strategic evolution of the spiro scaffold has produced a powerful toolkit of ligands for asymmetric synthesis.
Table 2: Selected Spiro-Heterocyclic Ligand Variants and Their Applications
| Ligand Class | Example Acronym | Coordinating Atoms | Typical Metal | Primary Application | Reference |
|---|---|---|---|---|---|
| Bisoxazoline | SpiroBOX | N, N | Cu, Ni, Co | Friedel-Crafts, Cycloadditions | nankai.edu.cn |
| Diphosphine | SDP | P, P | Ru, Rh | Asymmetric Hydrogenation (Ketones) | acs.orgnih.gov |
| Phosphoramidite | SIPHOS | P (Monodentate) | Rh, Pd | Asymmetric Hydrogenation (Olefins), C-C Coupling | nih.govnih.gov |
| Phosphonite | FuP | P (Monodentate) | Rh | Asymmetric Hydroformylation | nankai.edu.cnscispace.com |
Integration of SpiroBOX-Catalyzed Reactions into Flow Chemistry Systems
Flow chemistry, or continuous processing, offers significant advantages over traditional batch reactions, including enhanced safety, better temperature control, improved mixing, and straightforward scalability. spirochem.comgoflow.at The integration of immobilized chiral catalysts, such as a heterogenized SpiroBOX system, into flow reactors is a powerful strategy for process intensification. mit.educapes.gov.br
In a typical setup, the immobilized SpiroBOX catalyst is packed into a column, creating a packed-bed reactor. goflow.at A solution containing the substrates is then continuously pumped through this column. goflow.at The reaction occurs as the solution passes over the catalytic solid phase, and the product emerges from the reactor outlet, completely free of the catalyst. This configuration simplifies product purification and allows the catalyst to be used continuously for extended periods without the need for recovery and recycling steps between batches. goflow.at
This approach leads to a very high local concentration of the catalyst relative to the substrates at any given moment, which, combined with enhanced mass transfer in microreactors, can result in higher reaction rates and greater catalyst turnover numbers compared to batch processes. goflow.at While specific reports detailing (Ra,S,S)-Me-SpiroBOX in flow systems are emerging, the principles have been widely demonstrated for other immobilized organometallic and chiral catalysts. researchgate.netrsc.org The combination of a highly selective immobilized SpiroBOX catalyst with the efficiency and scalability of flow chemistry represents a frontier in the development of sustainable and industrially viable asymmetric catalytic processes. spirochem.comresearchgate.net
Sustainable Aspects in SpiroBOX Catalysis
The application of green chemistry principles is essential for the development of modern, environmentally responsible chemical processes. numberanalytics.comwiley-vch.de SpiroBOX catalysis can be aligned with these principles through several key strategies.
Solvent selection is another critical aspect of green chemistry. mdpi.comjchr.org Many reactions using SpiroBOX catalysts are performed in chlorinated or other hazardous organic solvents. A key goal is to replace these with more benign alternatives. Water is an ideal green solvent, and developing water-soluble SpiroBOX variants or using aqueous biphasic systems could allow the catalyst to be retained in the aqueous phase while the organic product is easily separated. wiley-vch.de Alternatively, designing processes that operate under solvent-free conditions represents an even better solution, minimizing solvent waste entirely. mdpi.com
By focusing on catalyst recyclability and the use of greener reaction media, SpiroBOX catalysis can be made significantly more sustainable, aligning the benefits of high enantioselectivity with the imperative of environmental stewardship. wiley-vch.denih.gov
Future Directions and Challenges in Spirobox Ligand Research
Exploration of Novel Asymmetric Synthetic Transformations
The versatility of SpiroBOX ligands has been demonstrated in numerous asymmetric reactions, including hydrogenations, carbon-carbon and carbon-heteroatom bond-forming reactions. acs.orgresearchgate.net A primary future direction lies in expanding their application to new and challenging asymmetric synthetic transformations.
Researchers are actively exploring the use of SpiroBOX-metal complexes in previously difficult-to-control reactions. acs.org For instance, the copper-catalyzed carbenoid β-H insertion into dimethylphosphorus-borane adducts has been achieved with high enantioselectivity using a (Ra)-SpiroBOX ligand. acs.org This opens avenues for creating enantioenriched phosphorus-borane adducts, which are valuable synthetic intermediates. acs.org
Furthermore, the application of SpiroBOX ligands in palladium-catalyzed reactions continues to be a fruitful area of research. Novel SpiroBOX ligands have been successfully applied in the enantioselective cyclization of allenes with o-aminoiodobenzenes and in the cyclic allylation of allenyl hydrazines, producing highly optically active heterocyclic compounds. researchgate.netrsc.org These successes highlight the potential for SpiroBOX ligands to enable the synthesis of complex and biologically relevant molecules. acs.org
Future explorations will likely focus on:
Stereodivergent Synthesis: Developing SpiroBOX-based catalytic systems that can selectively produce different stereoisomers of a product by tuning reaction conditions, such as the solvent. acs.org
Dearomatization Reactions: Utilizing SpiroBOX ligands in dearomative cycloadditions to access complex three-dimensional structures from flat aromatic precursors. acs.org
C-H Functionalization: Expanding the scope of SpiroBOX-catalyzed C-H activation/functionalization reactions, which represent a highly atom-economical approach to creating complex molecules. researchgate.net
Development of More Robust, Highly Efficient, and Recyclable Catalytic Systems
While the enantioselectivity of SpiroBOX-based catalysts is often excellent, their practical application, especially on an industrial scale, necessitates the development of more robust, efficient, and recyclable systems.
Robustness and Efficiency: A significant challenge is the stability of the catalyst under reaction conditions. mdpi.com Future research will focus on designing SpiroBOX ligands and their metal complexes to withstand higher temperatures and prolonged reaction times without degradation. This includes developing catalysts with high turnover numbers (TONs) and turnover frequencies (TOFs), minimizing the required catalyst loading and making processes more economical. nih.gov The development of a nickel-catalyzed Suzuki-Miyaura cross-coupling that operates with a weak amine base and water as a cosolvent, achieving high yields at low catalyst loadings, serves as a model for future advancements. researchgate.net
Recyclability: The recovery and reuse of expensive transition metal catalysts and chiral ligands are crucial for sustainable and cost-effective chemical synthesis. mdpi.com Several strategies are being explored to create recyclable SpiroBOX catalytic systems:
Heterogenization: Immobilizing SpiroBOX ligands on solid supports such as polymers, silica (B1680970), or metal-organic frameworks (MOFs) can facilitate catalyst separation and recycling. mdpi.commdpi.com
Temperature-Responsive Catalysts: Designing catalysts that exhibit temperature-dependent solubility allows for homogeneous catalysis at elevated temperatures and easy separation by precipitation upon cooling. nih.gov
Dendrimer Encapsulation: Encapsulating metal nanoparticles within dendrimers can stabilize the catalyst and prevent leaching, enabling its recovery and reuse. mdpi.com
The development of a recyclable catalytic system based on a temperature-responsive catalyst for various organic syntheses demonstrates the feasibility of this approach. nih.gov
Rational Design of Next-Generation SpiroBOX Ligands with Enhanced Performance
The "rational design" of new ligands, moving beyond trial-and-error screening, is a key area for advancing SpiroBOX chemistry. This involves using computational tools and a deep understanding of structure-activity relationships to design ligands with specific, improved properties. nih.gov
Computational Modeling: Density Functional Theory (DFT) calculations and other computational methods are increasingly used to understand the mechanism of catalysis and the origin of enantioselectivity. nih.govresearchgate.net This knowledge can then be used to predict how modifications to the SpiroBOX scaffold will affect catalytic performance. For instance, computational studies can help in understanding the role of the ligand's bite angle in influencing regioselectivity in reactions like hydroformylation. researchgate.net
Scaffold Modification: The modular nature of SpiroBOX ligands allows for systematic modification of their structure. acs.org Researchers are exploring the impact of:
Introducing Heteroatoms: Replacing carbon atoms in the spirocyclic backbone with heteroatoms like oxygen can alter the ligand's electronic properties and bite angle, leading to unique catalytic activities. acs.orgnih.gov The development of O-SPINOL and its derivatives, which show excellent performance in asymmetric hydrogenation, exemplifies this strategy. acs.orgnih.govdicp.ac.cn
Varying Substituents: Modifying the substituents on the oxazoline (B21484) rings can fine-tune the steric and electronic environment around the metal center, leading to improved enantioselectivity and reactivity for specific substrates. rsc.org
Symmetry Elements: While many successful ligands are C2-symmetric, there is growing interest in C1-symmetric and other non-symmetrical SpiroBOX analogues, as they can sometimes outperform their symmetric counterparts for certain transformations. uni-marburg.de
The goal is to create a toolbox of SpiroBOX ligands with tailored properties for a wide range of asymmetric reactions. scispace.com
Potential for Industrial Applications and Scalability of SpiroBOX Chemistry
The ultimate goal for many catalytic systems is their successful implementation in industrial processes for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. nih.gov While SpiroBOX ligands have shown immense promise in academic settings, their transition to industrial-scale applications presents several challenges and opportunities.
Scalability of Ligand Synthesis: The synthesis of the SpiroBOX ligand itself must be efficient, cost-effective, and scalable. acs.org Recent advancements, such as the development of a facile and column-free synthesis for the O-SPINOL scaffold that can be performed on a >100 g scale, are crucial steps towards industrial viability. dicp.ac.cn
Process Optimization: Translating a laboratory-scale reaction to an industrial process requires extensive optimization of reaction parameters, including solvent, temperature, pressure, and catalyst loading. researchgate.net Continuous flow technology is a promising approach for scaling up reactions involving sensitive reagents like diazo compounds, which are sometimes used in conjunction with SpiroBOX catalysts. cardiff.ac.uk
Industrial Case Studies: A significant milestone in demonstrating the industrial potential of spirocyclic ligands is the development of a highly reactive and selective catalytic system for the hydroformylation and isomerization-hydroformylation of olefins. nih.gov This system, based on a spirocyclic diphosphite ligand, achieved an unprecedented turnover number of 18 million and demonstrated exceptional long-term stability in a continuous industrial test. nih.gov Such successful case studies will undoubtedly motivate further investment and research into the industrial applications of SpiroBOX and related spirocyclic ligands.
The future of SpiroBOX ligand research is bright, with ongoing efforts to expand their synthetic utility, improve their catalytic performance and robustness, and pave the way for their large-scale industrial use. Addressing the challenges of catalyst recycling and rational ligand design will be key to realizing the full potential of this remarkable class of chiral ligands.
Q & A
Q. What strategies mitigate bias in preclinical evaluations of this compound?
- Methodology :
- Implement blinding during data collection/analysis.
- Pre-register study designs on platforms like OSF (Open Science Framework).
- Use independent replication cohorts and external validation labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
